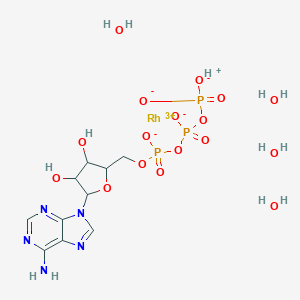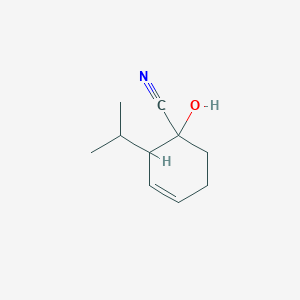![molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0](/img/structure/B38637.png)
7-Methoxyfuro[2,3-C]pyridine
Overview
Description
7-Methoxyfuro[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyfuro[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxypyridine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 7-Methoxyfuro[2,3-C]pyridine involves the inhibition of phosphodiesterase type 4 (PDE4). By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. This elevation in cAMP levels results in anti-inflammatory effects, making it a potential therapeutic agent for conditions like asthma .
Comparison with Similar Compounds
2-Ethyl-7-methoxyfuro[2,3-C]pyridine-4-carboxylic acid: This compound is also a PDE4 inhibitor and shares a similar core structure with 7-Methoxyfuro[2,3-C]pyridine.
6-Bromo-7-methoxyfuro[3,2-C]pyridine:
Uniqueness: this compound stands out due to its specific methoxy substitution at the 7th position, which imparts unique electronic and steric properties. These properties contribute to its selective inhibition of PDE4 and its potential as a therapeutic agent.
Properties
IUPAC Name |
7-methoxyfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILKHNLGIDKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides promising candidates for treating respiratory inflammation?
A: Research indicates that this compound-4-carboxamides show potential as PDE4 inhibitors. [] Specifically, these compounds demonstrate a favorable pharmacological profile, including potent inhibition of PDE4 enzymes and a wider therapeutic index compared to earlier investigated molecules. [] This suggests they may be effective in reducing inflammation associated with respiratory diseases while potentially minimizing side effects. Further research, including in vivo studies, is necessary to fully understand their efficacy and safety profile.
Q2: How does the structure of this compound-4-carboxamides relate to their activity as PDE4 inhibitors?
A: While the provided abstracts don't offer specific structural data, they highlight that this compound-4-carboxamides were selected due to their improved PDE4:RBA ratios. [] This ratio, comparing PDE4 enzyme inhibition to rolipram binding affinity, is indicative of a compound's potential to achieve anti-inflammatory effects while minimizing emetic side effects often associated with PDE4 inhibition. The research suggests that structural modifications leading to these compounds resulted in a more desirable pharmacological profile, potentially influencing their interaction with the PDE4 enzyme and reducing off-target binding responsible for side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
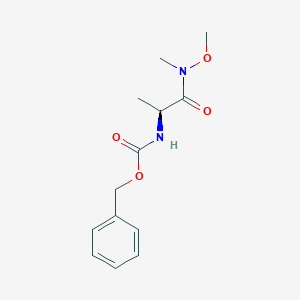
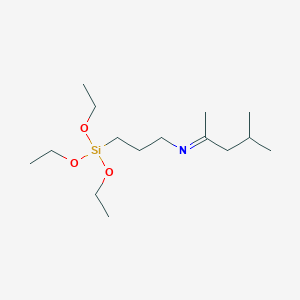
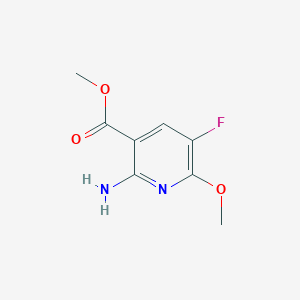
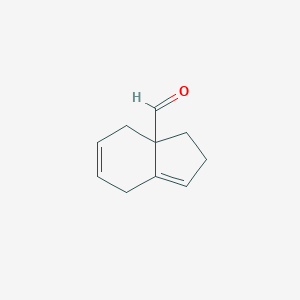
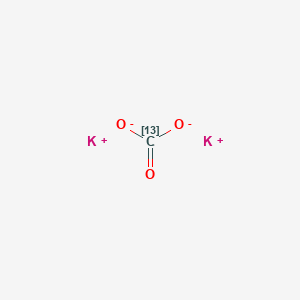

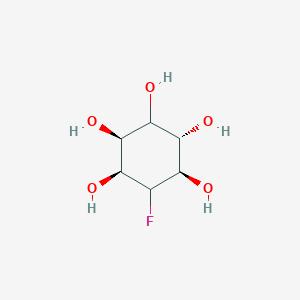
![5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B38568.png)
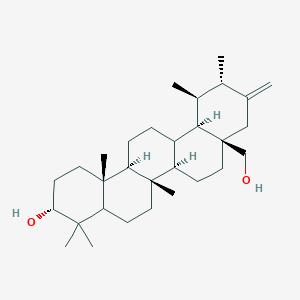
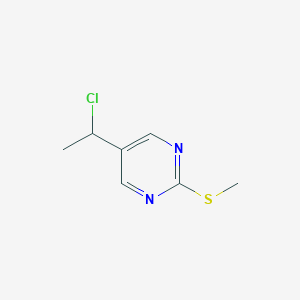
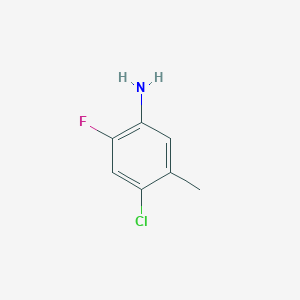
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
